GNF-5837: A Technical Whitepaper on the Discovery and Development of a Pan-TRK Inhibitor
GNF-5837: A Technical Whitepaper on the Discovery and Development of a Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of GNF-5837, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are critical regulators of neuronal development and function.[1][2][3][4] Dysregulation of TRK signaling, often through gene fusions, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers.[1][3] GNF-5837 emerged from a screening campaign of the GNF kinase inhibitor collection and was optimized to be an orally bioavailable compound with significant in vivo efficacy in tumor models.[1][2][3] This whitepaper details the mechanism of action, quantitative preclinical data, and key experimental methodologies employed in the characterization of GNF-5837, offering a valuable resource for researchers in the field of oncology and targeted therapy.
Introduction: The Role of TRK Signaling in Oncology
The Tropomyosin receptor kinases (TRKs) are a family of three high-affinity nerve growth factor receptors: TRKA (encoded by NTRK1), TRKB (encoded by NTRK2), and TRKC (encoded by NTRK3).[1] Ligand binding to the extracellular domain of these receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1] This activation triggers downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[1]
In recent years, chromosomal rearrangements leading to fusions of the NTRK genes with various partners have been identified as potent oncogenic drivers in a diverse array of human cancers, including lung, colon, thyroid, and pediatric sarcomas. These fusion proteins result in ligand-independent, constitutive activation of the TRK kinase, leading to uncontrolled cell growth and tumor progression. The discovery of these oncogenic fusions has spurred the development of targeted inhibitors, representing a "tumor-agnostic" therapeutic paradigm.
The Discovery of GNF-5837
GNF-5837 was identified through a high-throughput screen of the Genomics Institute of the Novartis Research Foundation (GNF) kinase inhibitor collection.[1] The initial screening utilized a Ba/F3 cellular proliferation assay, where the survival of the cells was dependent on the constitutive activity of a TEL-TRKC fusion protein.[1] This screen identified an oxindole scaffold as a promising starting point for a TRK inhibitor.[1]
Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit. Structure-activity relationship (SAR) studies led to the synthesis of GNF-5837, which demonstrated potent inhibition of all three TRK family members and desirable drug-like properties, including oral bioavailability.[1][2][3]
Mechanism of Action
GNF-5837 is a type I kinase inhibitor that functions by competing with ATP for binding to the kinase domain of the TRK receptors. By occupying the ATP-binding pocket, GNF-5837 prevents the autophosphorylation and subsequent activation of the TRK receptor, thereby blocking downstream signaling. This inhibition of the RAS/ERK and PI3K/AKT pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in TRK-dependent cancer cells.[1][5]
Quantitative Data
The preclinical data for GNF-5837 demonstrates its potency and selectivity as a pan-TRK inhibitor. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.
Table 1: In Vitro Potency of GNF-5837
| Target | Assay Type | IC50 (nM) | Reference |
| TRKA | Biochemical (Cell-free) | 8 | [2][6][7][8] |
| TRKB | Biochemical (Cell-free) | 12 | [2][6][7][8] |
| TRKC | Cellular (Ba/F3) | 7 | [6] |
| TEL-TRKA | Cellular (Ba/F3) | 11 | [9] |
| TEL-TRKB | Cellular (Ba/F3) | 9 | [9] |
| TEL-TRKC | Cellular (Ba/F3) | 7 | [9] |
Table 2: Cellular Antiproliferative Activity of GNF-5837
| Cell Line | Genetic Background | IC50 (nM) | Reference |
| Ba/F3 | Expressing TEL-TRKC fusion | 42 | [2][6] |
| RIE | Expressing TRKA and NGF | 17 | [7] |
| Parental Ba/F3 | IL-3 dependent | >10,000 | [7] |
Table 3: Kinase Selectivity of GNF-5837
| Kinase | IC50 (µM) | Reference |
| c-Kit | 0.91 | |
| PDGFRβ | 0.87 | |
| FMS | Significant Inhibition | [1] |
| KDR | Significant Inhibition | [1] |
Table 4: In Vivo Efficacy of GNF-5837 in a Mouse Xenograft Model
| Animal Model | Treatment Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition/Regression | Reference |
| Rie-TRKAmNGF Xenograft | 25 | Partial Tumor Growth Inhibition | [7][9] |
| Rie-TRKAmNGF Xenograft | 50 | 72% Tumor Regression | [7][9] |
| Rie-TRKAmNGF Xenograft | 100 | 100% Tumor Regression | [7][9] |
Table 5: Pharmacokinetic Properties of GNF-5837
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (nM) | AUC (h*nM) | Bioavailability (F%) | Reference |
| Balb/c Mice | IV | 5 | 4.4 | 16360 | 19339 | N/A | [1] |
| Balb/c Mice | PO | 20 | 4.5 | 1173 | 14293 | 18 | [1] |
| Sprague-Dawley Rats | IV | 3 | 7.5 | 5196 | 10616 | N/A | [1] |
| Sprague-Dawley Rats | PO | 10 | 7.1 | 449 | 6837 | 19 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the evaluation of GNF-5837.
TRK Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of GNF-5837 on the enzymatic function of purified TRK kinases.
-
TRKA and TRKC Assays (HTRF - Homogeneous Time-Resolved Fluorescence):
-
Reaction Mixture Preparation: A reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TRKA or 34 nM TRKC in a reaction buffer (50mM HEPES pH 7.1, 10mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄) is prepared.[2][6]
-
Compound Addition: GNF-5837 is serially diluted and added to the reaction mixture in 384-well plates. The final DMSO concentration is maintained at 0.5%.[2][6]
-
Incubation: The reactions are carried out at room temperature for 60 minutes.[2][6]
-
Quenching: The reaction is stopped by adding 5 µL of 0.2 mM EDTA.[2][6]
-
Detection: Detection reagents are added, and the plates are incubated for 1 hour at room temperature before being read on an EnVision plate reader.[6]
-
Data Analysis: IC50 values are determined from 12-point inhibition curves.[2][6]
-
-
TRKB Assay (Caliper Microfluidic Method):
-
Reaction Mixture Preparation: A reaction mixture containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TRKB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate) is prepared.[2][6]
-
Compound Addition: GNF-5837 is serially diluted and added to the reaction mixture. The final DMSO concentration is maintained at 1%.[6]
-
Incubation: The reactions are carried out at room temperature for 3 hours.[2][6]
-
Detection: The products are quantified using a Caliper EZ-reader.[2][6]
-
Data Analysis: IC50 values are determined from 12-point inhibition curves.[6]
-
Ba/F3 Cellular Proliferation Assays
Objective: To assess the ability of GNF-5837 to inhibit the proliferation of cells whose survival is dependent on TRK signaling.
-
Cell Culture: Ba/F3 cells engineered to express constitutively active TEL-TRK fusion proteins (TEL-TRKA, TEL-TRKB, or TEL-TRKC) are cultured in media without IL-3. Parental Ba/F3 cells are maintained in media containing IL-3.
-
Compound Plating: 7.5 nL of serially diluted GNF-5837 (from 0.17 nM to 10 µM) is spotted into 1536-well assay plates.[6]
-
Cell Seeding: 700 cells in 7 µL of culture media are plated into each well.[6]
-
Incubation: The plates are incubated for 48 hours at 37°C.[6]
-
Viability Assessment: 3 µL of Bright-Glo® is added to each well to measure cell viability.[6]
-
Data Acquisition: The plates are read using a ViewLux microplate imager.[6]
-
Data Analysis: IC50 values are calculated based on the inhibition of cell proliferation.
In Vivo Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of GNF-5837 in a living organism.
-
Animal Model: Male Balb/c mice are used.[2]
-
Tumor Cell Implantation: Rie cells expressing both TRKA and NGF are implanted subcutaneously into the flanks of the mice to establish tumor xenografts.[1][2]
-
Treatment: Once tumors are established, mice are treated with GNF-5837 (25, 50, or 100 mg/kg) or vehicle control via oral gavage once daily for 10 days.[7][9]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition or regression compared to the vehicle-treated control group.
Conclusion
GNF-5837 is a potent, selective, and orally bioavailable pan-TRK inhibitor that has demonstrated significant preclinical anti-tumor activity in TRK-dependent cancer models.[1][2][3] Its discovery and development underscore the value of targeted therapies for cancers harboring specific oncogenic driver mutations. The comprehensive preclinical data package for GNF-5837, including its mechanism of action, in vitro and in vivo efficacy, and favorable pharmacokinetic profile, establishes it as a valuable tool for further investigation into TRK biology and as a potential therapeutic agent for patients with TRK fusion-positive cancers. While no clinical trials have been conducted with GNF-5837 to date, the insights gained from its development have contributed to the broader success of TRK inhibitors in the clinic.[7]
References
- 1. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Trk inhibitor GNF‑5837 suppresses the tumor growth, survival and migration of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. GNF-5837 | Trk receptor | PDGFR | c-Kit | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
